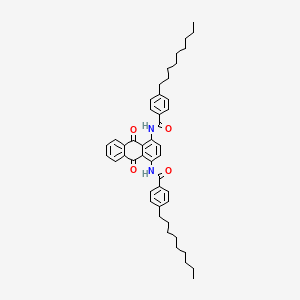

N,N'-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-nonylbenzamide)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Bis(4-nonylbenzamide) de N,N’-(9,10-dioxo-9,10-dihydroanthracène-1,4-diyle) est un composé organique qui présente une structure unique combinant un noyau d'anthraquinone avec des groupes benzamide.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du Bis(4-nonylbenzamide) de N,N’-(9,10-dioxo-9,10-dihydroanthracène-1,4-diyle) implique généralement la réaction de la 9,10-anthraquinone avec le chlorure de 4-nonylbenzoyle en présence d'une base telle que la triéthylamine. La réaction est effectuée dans un solvant organique comme le dichlorométhane sous reflux. Le produit est ensuite purifié par chromatographie sur colonne pour obtenir le composé souhaité à haute pureté .

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé impliqueraient probablement des voies de synthèse similaires mais à plus grande échelle. Cela comprendrait l'utilisation de réacteurs industriels, de systèmes à écoulement continu et de processus de purification automatisés pour garantir une qualité et un rendement constants.

Analyse Des Réactions Chimiques

Types de réactions

Le Bis(4-nonylbenzamide) de N,N’-(9,10-dioxo-9,10-dihydroanthracène-1,4-diyle) peut subir diverses réactions chimiques, notamment :

Oxydation : Le noyau d'anthraquinone peut être encore oxydé pour former des dérivés quinoniques plus complexes.

Réduction : Le composé peut être réduit pour former des dérivés d'hydroquinone.

Substitution : Les groupes benzamide peuvent subir des réactions de substitution avec divers nucléophiles.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Des nucléophiles comme les amines, les thiols et les alcools peuvent être utilisés en conditions basiques ou acides.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés quinoniques plus fortement oxydés, tandis que la réduction peut produire des dérivés d'hydroquinone.

Applications de la recherche scientifique

Le Bis(4-nonylbenzamide) de N,N’-(9,10-dioxo-9,10-dihydroanthracène-1,4-diyle) a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme précurseur pour la synthèse de molécules organiques plus complexes et comme ligand en chimie de coordination.

Biologie : La structure du composé lui permet d'interagir avec les molécules biologiques, ce qui le rend utile dans l'étude de l'inhibition enzymatique et de la liaison aux protéines.

Mécanisme d'action

Le mécanisme par lequel le Bis(4-nonylbenzamide) de N,N’-(9,10-dioxo-9,10-dihydroanthracène-1,4-diyle) exerce ses effets implique son interaction avec des cibles moléculaires telles que les enzymes et les protéines. Le noyau d'anthraquinone peut participer à des réactions redox, tandis que les groupes benzamide peuvent former des liaisons hydrogène et d'autres interactions avec les molécules biologiques. Ces interactions peuvent moduler l'activité des enzymes et d'autres protéines, conduisant à divers effets biologiques .

Applications De Recherche Scientifique

N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-nonylbenzamide) has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.

Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mécanisme D'action

The mechanism by which N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-nonylbenzamide) exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The anthraquinone core can participate in redox reactions, while the benzamide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Composés similaires

N-(9,10-dioxo-9,10-dihydroanthracène-1-yl)-2-méthylbenzamide : Structure similaire mais avec un groupe méthyle au lieu d'un groupe nonyle.

Acétamide, N,N’-[(9,10-dihydro-9,10-dioxo-1,4-anthracènediyle)bis(imino-4,1-phénylène)]bis- : Présente un noyau d'anthraquinone avec des substituants différents.

Acide 2,2’-[(9,10-Dioxo-9,10-dihydroanthracène-1,4-diyle)diimino]bis(5-méthylbenzènesulfonique) : Contient des groupes acide sulfonique au lieu de groupes benzamide

Unicité

Le Bis(4-nonylbenzamide) de N,N’-(9,10-dioxo-9,10-dihydroanthracène-1,4-diyle) est unique en raison de sa combinaison d'un noyau d'anthraquinone avec de longues chaînes nonyles, ce qui peut influencer sa solubilité, sa réactivité et ses interactions avec d'autres molécules. Cela le rend particulièrement utile dans des applications nécessitant des propriétés de solubilité et d'interaction spécifiques.

Propriétés

Formule moléculaire |

C46H54N2O4 |

|---|---|

Poids moléculaire |

698.9 g/mol |

Nom IUPAC |

4-nonyl-N-[4-[(4-nonylbenzoyl)amino]-9,10-dioxoanthracen-1-yl]benzamide |

InChI |

InChI=1S/C46H54N2O4/c1-3-5-7-9-11-13-15-19-33-23-27-35(28-24-33)45(51)47-39-31-32-40(42-41(39)43(49)37-21-17-18-22-38(37)44(42)50)48-46(52)36-29-25-34(26-30-36)20-16-14-12-10-8-6-4-2/h17-18,21-32H,3-16,19-20H2,1-2H3,(H,47,51)(H,48,52) |

Clé InChI |

KXVGOYULFOLWKL-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCC1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)CCCCCCCCC)C(=O)C5=CC=CC=C5C3=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2,2-dichloro-1-[(phenylcarbonyl)amino]ethyl}-4-methylbenzamide](/img/structure/B11708922.png)

-](/img/structure/B11708925.png)

![2-(benzylsulfanyl)-3-[(E)-(2-phenylhydrazinylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11708926.png)

![2-Phenylthieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B11708941.png)

![2-[(3-chloro-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate](/img/structure/B11708958.png)

![2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11708963.png)

![3-{2-[(1E)-2-(methylsulfanyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium-3-yl}propane-1-sulfonate](/img/structure/B11708981.png)

![5-bromo-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11708983.png)

![2-{(3Z)-3-[(Aminocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide](/img/structure/B11708991.png)